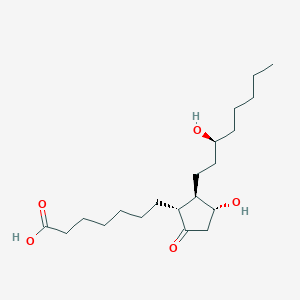

13,14-Dihydro-PGE1

概要

説明

13,14-Dihydro-Prostaglandin E1 is a synthetic derivative of Prostaglandin E1. It belongs to the class of compounds known as prostanoids, which include prostaglandins, prostacyclins, and thromboxanes. Prostanoids are a subclass of eicosanoids, which are lipid mediators derived from fatty acids. 13,14-Dihydro-Prostaglandin E1 is known for its potent biological activities, including inhibition of platelet aggregation and vasodilation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dihydro-Prostaglandin E1 involves the hydrogenation of Prostaglandin E1. The process typically includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at controlled temperatures and pressures. The reaction conditions must be carefully monitored to ensure the selective reduction of the 13,14-double bond without affecting other functional groups .

Industrial Production Methods: Industrial production of 13,14-Dihydro-Prostaglandin E1 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and advanced purification techniques to obtain the desired product with high purity and yield. The scalability of the process is crucial for its commercial viability .

化学反応の分析

Metabolic Formation from Prostaglandin E1 (PGE1)

13,14-Dihydro-PGE1 is primarily formed through the enzymatic reduction of the C13,14 double bond in PGE1 (alprostadil). This reaction is catalyzed by prostaglandin Δ13-reductase , which acts after the oxidation of the C15-hydroxy group by 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH) to form 15-keto-PGE1 .

Key Reaction Pathway:

This metabolite retains biological activity, contributing to vasodilation and platelet inhibition .

Oxidation Reactions

-

15-Hydroxy Oxidation : The C15 hydroxyl group of PGE1 is oxidized to a ketone, forming 15-keto-PGE1 , a key intermediate .

-

Further Degradation : this compound undergoes β- and ω-oxidation in the liver and kidneys, producing polar metabolites excreted via urine .

Reduction Reactions

Synergistic Interactions with Nitric Oxide (NO)

This compound demonstrates additive antiplatelet effects when combined with NO, enhancing inhibition of ADP-induced platelet aggregation. This interaction occurs via complementary pathways:

Comparative Metabolic Activity

Stability and Degradation

-

In Vitro Stability : this compound is stable in plasma but rapidly metabolized in hepatic and renal tissues .

-

Storage Conditions : Degrades at room temperature; recommended storage at -80°C in inert solvents .

Pharmacological Implications

The metabolic pathway of PGE1 to this compound is critical in clinical settings (e.g., neonatal ductus arteriosus treatment), where both compounds contribute to therapeutic effects .

科学的研究の応用

Pharmacological Properties

Vasodilation and Platelet Aggregation Inhibition

13,14-Dihydro-PGE1 exhibits vasodilatory effects comparable to its parent compound, PGE1. It acts as a potent inhibitor of platelet aggregation, which is crucial in managing cardiovascular conditions. Research indicates that it has a lower IC50 value for inhibiting ADP-induced platelet aggregation than PGE1, enhancing its potential therapeutic use in thrombotic disorders .

Antimitotic Activity

The compound also demonstrates antimitotic properties, making it a candidate for further research in cancer therapy. Its ability to inhibit cell division could be leveraged in treating specific malignancies .

Clinical Applications

Congenital Heart Disease Treatment

One of the notable applications of this compound is in the treatment of congenital heart diseases. A study highlighted the formation of this metabolite during intravenous PGE1 infusion in neonates with ductus arteriosus-dependent congenital heart disease. The presence of this compound correlated with improved pharmacological effects, suggesting its role in enhancing the therapeutic efficacy of PGE1 in this population .

Peripheral Arterial Occlusive Disease

In patients with peripheral arterial occlusive disease, this compound contributes to the therapeutic outcomes associated with PGE1 infusion. The metabolite's stability and biological activity suggest that it plays a significant role in the overall vascular response during treatment .

Metabolism and Stability

Biological Formation and Degradation

Studies have shown that this compound is formed from PGE1 during metabolic processes. Its stability in plasma is crucial for its therapeutic application; it has a half-life similar to that of PGE1 under physiological conditions . Understanding the kinetics of this metabolite can help optimize dosing regimens for clinical use.

Comparative Data Table

| Property | This compound | PGE1 |

|---|---|---|

| Vasodilatory Activity | Yes | Yes |

| Platelet Aggregation Inhibition IC50 (nM) | 40 | Higher |

| Antimitotic Activity | Yes | No |

| Stability in Plasma | Moderate | Moderate |

| Clinical Use | Congenital heart disease, peripheral arterial disease | Various vascular disorders |

Case Studies and Research Findings

- Neonatal Studies: A clinical trial demonstrated the formation of this compound during PGE1 infusion in neonates, indicating its potential role in improving outcomes for patients with congenital heart defects .

- Peripheral Arterial Disease: Research involving patients with peripheral arterial occlusive disease showed that higher concentrations of this compound were associated with better therapeutic responses during PGE1 administration .

作用機序

The mechanism of action of 13,14-Dihydro-Prostaglandin E1 involves its interaction with specific prostaglandin receptors on the surface of target cells. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of inflammatory responses .

類似化合物との比較

Prostaglandin E1 (PGE1): The parent compound from which 13,14-Dihydro-Prostaglandin E1 is derived. It shares similar biological activities but differs in its metabolic stability and potency.

15-keto-13,14-Dihydro-Prostaglandin E1: An oxidized derivative with distinct biological properties.

Prostaglandin E2 (PGE2): Another prostanoid with similar vasodilatory and anti-inflammatory effects but different receptor affinities and metabolic pathways

Uniqueness: 13,14-Dihydro-Prostaglandin E1 is unique in its enhanced metabolic stability compared to Prostaglandin E1, making it a more potent and longer-lasting inhibitor of platelet aggregation and vasodilator. Its specific structural modifications confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in both research and therapeutic applications .

生物活性

13,14-Dihydro-prostaglandin E1 (13,14-DH-PGE1) is a metabolite of prostaglandin E1 (PGE1), a compound known for its various biological activities, including vasodilation, anti-platelet effects, and modulation of inflammatory responses. This article reviews the biological activity of 13,14-DH-PGE1, highlighting its pharmacological properties, mechanisms of action, and clinical relevance based on diverse research findings.

Formation and Pharmacological Relevance

The formation of 13,14-DH-PGE1 has been documented in various biological contexts. It is primarily generated during the metabolism of PGE1 in the body. Research indicates that 13,14-DH-PGE1 retains similar biological activities to its parent compound, making it a significant player in the pharmacological effects observed during PGE1 infusion .

Antiplatelet Effects

One of the most notable activities of 13,14-DH-PGE1 is its ability to inhibit platelet aggregation. In a study measuring the inhibitory concentration (ID50) on human platelets, 13,14-DH-PGE1 demonstrated an ID50 of 10.8 ng/ml in platelet-rich plasma (PRP), showcasing its potency compared to PGE1's ID50 of 8.25 ng/ml . The antiplatelet activity was enhanced when combined with nitric oxide (NO), suggesting potential therapeutic applications in preventing thrombotic events.

Tumor Growth Inhibition

Recent studies have indicated that PGE1 and its metabolites can inhibit tumor growth by modulating signaling pathways involved in cancer progression. Specifically, research has shown that both PGE1 and 13,14-DH-PGE1 inhibit GLI2 activity associated with Hedgehog signaling in medulloblastoma cell lines. This inhibition is linked to increased phosphorylation and degradation of GLI2 via ubiquitination pathways . Such findings highlight the potential for using these compounds in cancer therapy.

Case Studies and Clinical Applications

Several case studies illustrate the clinical significance of 13,14-DH-PGE1:

- Congenital Heart Disease : In neonates with ductus arteriosus-dependent congenital heart disease, both PGE1 and 13,14-DH-PGE1 were measured during continuous intravenous infusion. The presence of 13,14-DH-PGE1 was confirmed alongside plasma concentrations of PGE1, suggesting that both metabolites contribute to the pharmacological effects observed during treatment .

- Microcirculation Improvement : In experimental models involving random pattern skin flaps in rats, PGE1 administration led to significant improvements in microcirculation post-surgery. This effect may be attributed to the actions of its metabolites like 13,14-DH-PGE1 .

The mechanisms underlying the biological activities of 13,14-DH-PGE1 are multifaceted:

- Receptor Interaction : Similar to PGE1, 13,14-DH-PGE1 likely interacts with E-prostanoid receptors (EPs), which are crucial for mediating its effects on vasodilation and platelet aggregation.

- cAMP Pathway Modulation : The activation of cyclic adenosine monophosphate (cAMP) signaling pathways plays a significant role in the anti-aggregatory effects observed with both PGE1 and its metabolites .

Summary Table: Biological Activities of 13,14-Dihydro-PGE1

特性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOINJQWXDTOSF-DODZYUBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317965 | |

| Record name | Dihydro-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13,14-Dihydro PGE1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19313-28-1 | |

| Record name | Dihydro-PGE1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19313-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin E0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019313281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1R6440YGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13,14-Dihydro PGE1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 13,14-Dihydro-PGE1 exert its biological effects?

A: this compound, similar to its parent compound PGE1, primarily acts by binding to specific Prostaglandin E receptors (mainly EP2 and EP4 subtypes) on the surface of various cell types [, ]. This binding triggers a cascade of intracellular events, primarily the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels [, , ]. Elevated cAMP levels then mediate a variety of downstream effects, including inhibition of platelet and neutrophil activation [, ], relaxation of vascular smooth muscle cells [, ], and modulation of lipid metabolism [].

Q2: What are the key differences in the vascular actions of this compound compared to PGE1?

A: While both compounds demonstrate vasorelaxant properties, this compound exhibits stronger contractile effects and weaker relaxation compared to PGE1 at similar molar concentrations []. This suggests subtle differences in their interactions with vascular Prostaglandin E receptors or downstream signaling pathways.

Q3: Can this compound influence the development of arterial plaque?

A: Research indicates that this compound, like PGE1, may play a role in reducing arterial plaque formation [, ]. Studies show that it can increase Low-Density Lipoprotein (LDL) receptor activity in the liver, leading to enhanced uptake of LDL from the bloodstream []. This increased LDL clearance, combined with potential inhibitory effects on smooth muscle cell proliferation and extracellular matrix production [, ], suggests a beneficial role in modulating arterial wall lipid metabolism and potentially limiting plaque development.

Q4: What is the molecular formula and weight of this compound?

A4: While the research papers provided don't explicitly state the molecular formula and weight of this compound, it can be deduced from its structure as a derivative of PGE1. Further investigation into chemical databases or literature focusing on prostaglandin structures would be necessary for confirmation.

Q5: Is there spectroscopic data available for this compound?

A5: The provided research papers focus on the biological activity and metabolic pathways of this compound and don't include spectroscopic characterization data. Dedicated studies employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy would be required to establish this information.

Q6: How stable is this compound in human plasma?

A: this compound demonstrates similar degradation kinetics to PGE1 in human plasma at physiological temperature (37°C), with a half-life of several hours []. This suggests relatively good stability in the circulatory system, allowing for sufficient time for biological activity.

Q7: What analytical techniques are employed to study this compound?

A: Researchers utilize a combination of techniques to quantify and analyze this compound. These include High-Performance Liquid Chromatography (HPLC) for separation and purification [], Radioimmunoassay (RIA) for sensitive quantification [], and Gas Chromatography-Mass Spectrometry (GC-MS) for precise identification and measurement of plasma concentrations [].

Q8: What is known about the pharmacokinetics of this compound following PGE1 administration?

A: During intravenous PGE1 infusion, this compound is generated as a metabolite [, , ]. Studies in humans demonstrate that increasing PGE1 doses lead to a dose-dependent increase in plasma levels of 15-keto-13,14-dihydro-PGE1, the immediate precursor of this compound []. This suggests a potential for increased this compound formation with higher PGE1 doses.

Q9: Are there differences in the formation of this compound between adults and newborns during PGE1 infusion?

A: Research confirms the formation of this compound in newborns receiving intravenous PGE1, demonstrating that this metabolic pathway is active in neonates []. The clinical significance of this finding, particularly in the context of PGE1 treatment for ductus arteriosus-dependent congenital heart disease, warrants further investigation.

Q10: What in vitro models are used to study the effects of this compound?

A: Researchers utilize various in vitro models, including isolated human platelets and neutrophils, to investigate the inhibitory effects of this compound on cell activation [, ]. Additionally, studies employ isolated vessel preparations from different species to assess its effects on vascular tone [].

Q11: Are there any animal models used to study the effects of this compound?

A: Rabbit models are commonly employed to study the in vivo effects of this compound. Researchers have used these models to investigate its impact on LDL receptor activity, arterial wall lipid metabolism, and mitotic activity in the arterial wall [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。